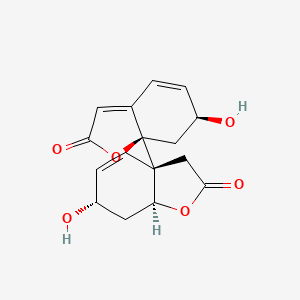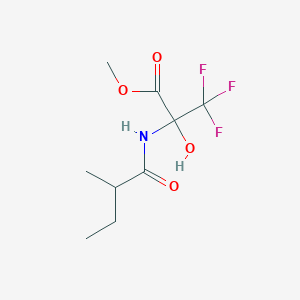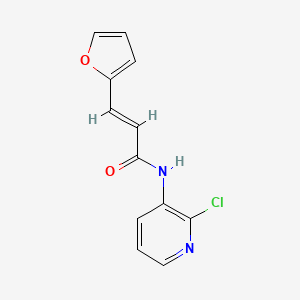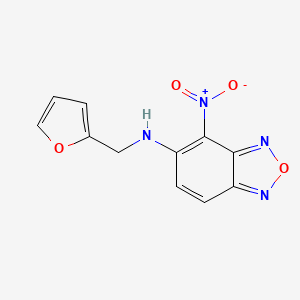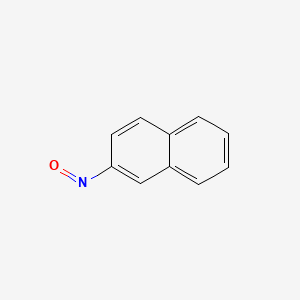![molecular formula C16H14N4OS B14161751 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline CAS No. 847380-36-3](/img/structure/B14161751.png)
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a thiophene ring with an imidazoquinoxaline core, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also employed in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, has been proposed to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the catalytic domain of kinases, inhibiting their activity and thereby affecting various signaling pathways involved in cell proliferation and survival . This compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,3-b]quinoxaline: Known for its low reduction potential and high stability, used in redox flow batteries.
Pyrrolo[3,2-b]quinoxaline: Investigated as kinase inhibitors with similar biological activities.
Acenaphthoquinone: Used as a building block for the synthesis of various heterocyclic compounds.
Uniqueness
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline stands out due to its unique combination of a thiophene ring and an imidazoquinoxaline core, which imparts distinct electronic and steric properties. This uniqueness enhances its versatility and potential for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
847380-36-3 |
|---|---|
Formule moléculaire |
C16H14N4OS |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-(2-methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C16H14N4OS/c1-21-9-8-20-15(13-7-4-10-22-13)19-14-16(20)18-12-6-3-2-5-11(12)17-14/h2-7,10H,8-9H2,1H3 |
Clé InChI |
CBSFJZXFUWGLQP-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CS4 |
Solubilité |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


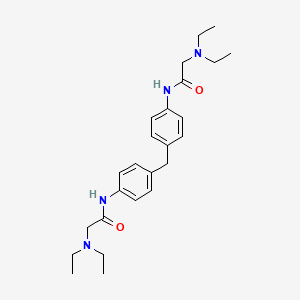
![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
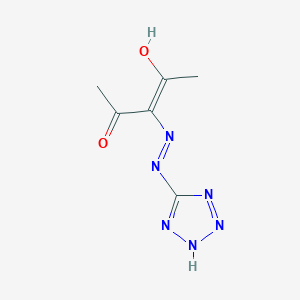
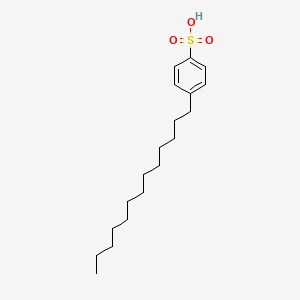
![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)

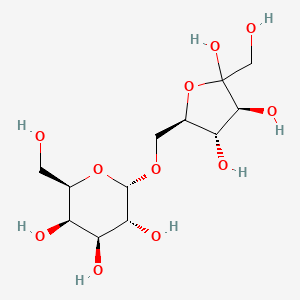
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
